3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide

Description

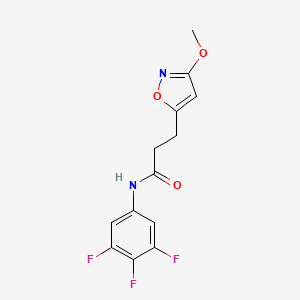

3-(3-Methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide (C₁₃H₁₁F₃N₂O₃, MW: 300.23 g/mol) is a synthetic organic compound featuring a 3-methoxy-substituted oxazole ring connected via a propanamide chain to a 3,4,5-trifluorophenyl group. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability due to fluorine substitution and electronic modulation via the methoxy group.

Properties

Molecular Formula |

C13H11F3N2O3 |

|---|---|

Molecular Weight |

300.23 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide |

InChI |

InChI=1S/C13H11F3N2O3/c1-20-12-6-8(21-18-12)2-3-11(19)17-7-4-9(14)13(16)10(15)5-7/h4-6H,2-3H2,1H3,(H,17,19) |

InChI Key |

LDTSQYVXXOWBOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)NC2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

Amidation: The final step involves the reaction of the methoxy-substituted oxazole with 3,4,5-trifluoroaniline under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxazole ring.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: The trifluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules, emphasizing variations in heterocyclic cores, substituents, and bioactivity profiles. Key examples include:

Table 1: Structural and Functional Comparison

Key Structural Differences

- Heterocyclic Core : Replacement of the oxazole with triazole (e.g., ), oxadiazole (e.g., ), or tetrazole (e.g., ) alters electronic properties and target selectivity.

- Substituents : Fluorine in the target compound enhances lipophilicity and metabolic stability compared to chlorine (e.g., ) or methoxy groups (e.g., ).

- Amide Chain : Propanamide vs. shorter (acetamide) or longer (butanamide) chains (e.g., ) influence binding affinity and solubility.

Bioactivity Variations

- Antimicrobial Activity : The trifluorophenyl moiety in the target compound shows broader-spectrum antimicrobial activity compared to pyridin-4-yl () or indole derivatives ().

- Anticancer Potential: Triazole-containing analogs () exhibit higher cytotoxicity in vitro, likely due to enhanced DNA intercalation.

- Metabolic Stability : Fluorinated compounds (target, ) demonstrate prolonged half-life in hepatic microsomes compared to chlorinated counterparts ().

Structure-Activity Relationships (SAR)

- Fluorine Substitution : The 3,4,5-trifluorophenyl group in the target compound improves binding to hydrophobic pockets in enzyme active sites (e.g., kinases) .

- Methoxy Group : The 3-methoxy-oxazole enhances electron-donating capacity, stabilizing π-π interactions with aromatic residues in target proteins .

- Heterocycle Replacement : Oxadiazole and tetrazole rings (e.g., ) introduce hydrogen-bonding capabilities, critical for protease inhibition.

Biological Activity

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H12F3N2O2

- Molecular Weight : 290.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways associated with disease processes.

- Modulation of Signaling Pathways : It appears to influence key signaling pathways involved in inflammation and cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized below:

| Pathogen | MIC (µg/ml) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

| Candida albicans | 10 |

These results indicate that the compound exhibits varying levels of activity against different pathogens.

Case Studies

A notable case study involved the evaluation of the compound's effect on specific bacterial strains using hemolysis assays. At concentrations around 50 µM (10x the IC50), the compound demonstrated approximately 50% inhibition of secretion in a reporter assay for Type III secretion systems (T3SS), which are critical for bacterial virulence .

Safety and Toxicity

Safety assessments revealed that while the compound shows promise as an antimicrobial agent, further studies are necessary to evaluate its toxicity profiles. Preliminary tests indicated no significant mutagenic effects; however, comprehensive toxicological evaluations are warranted to ensure safety for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.